molecular formula C14H18N2 B13442231 4-(4-Isopropylphenyl)pyrrolidine-3-carbonitrile

4-(4-Isopropylphenyl)pyrrolidine-3-carbonitrile

Cat. No.: B13442231
M. Wt: 214.31 g/mol
InChI Key: GCGWYBFXZBZMLB-UHFFFAOYSA-N
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Description

4-(4-Isopropylphenyl)pyrrolidine-3-carbonitrile is a chemical compound that features a pyrrolidine ring substituted with a 4-isopropylphenyl group and a nitrile group at the 3-position. This compound is part of the pyrrolidine family, which is known for its versatile applications in medicinal chemistry and organic synthesis due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Isopropylphenyl)pyrrolidine-3-carbonitrile typically involves the formation of the pyrrolidine ring followed by the introduction of the isopropylphenyl and nitrile groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-isopropylbenzaldehyde with a suitable amine and nitrile source can lead to the formation of the desired compound through a series of condensation and cyclization steps .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and functionalization processes. The choice of solvents, temperature control, and purification techniques are critical to achieving efficient production on a large scale .

Chemical Reactions Analysis

Types of Reactions

4-(4-Isopropylphenyl)pyrrolidine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring or the pyrrolidine ring .

Scientific Research Applications

4-(4-Isopropylphenyl)pyrrolidine-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Isopropylphenyl)pyrrolidine-3-carbonitrile involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, influencing their activity. The nitrile group can act as an electrophile, participating in various biochemical reactions. These interactions can modulate biological pathways and lead to specific physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Isopropylphenyl)pyrrolidine-3-carbonitrile is unique due to the presence of the isopropylphenyl group, which enhances its hydrophobicity and potential for specific interactions with biological targets. This structural feature distinguishes it from other pyrrolidine derivatives and contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C14H18N2

Molecular Weight

214.31 g/mol

IUPAC Name

4-(4-propan-2-ylphenyl)pyrrolidine-3-carbonitrile

InChI

InChI=1S/C14H18N2/c1-10(2)11-3-5-12(6-4-11)14-9-16-8-13(14)7-15/h3-6,10,13-14,16H,8-9H2,1-2H3

InChI Key

GCGWYBFXZBZMLB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2CNCC2C#N

Origin of Product

United States

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